

An In-Depth Technical Guide to Cyclosulfamuron (C₁₇H₁₉N₅O₆S)

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Compound of Interest

Compound Name: Cyclosulfamuron

Cat. No.: B145574

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosulfamuron is a sulfonylurea herbicide that is effective for the control of a variety of broadleaf weeds and sedges in cereal and rice crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This document provides a comprehensive technical overview of **Cyclosulfamuron**, including its physicochemical properties, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols.

Physicochemical Properties of Cyclosulfamuron

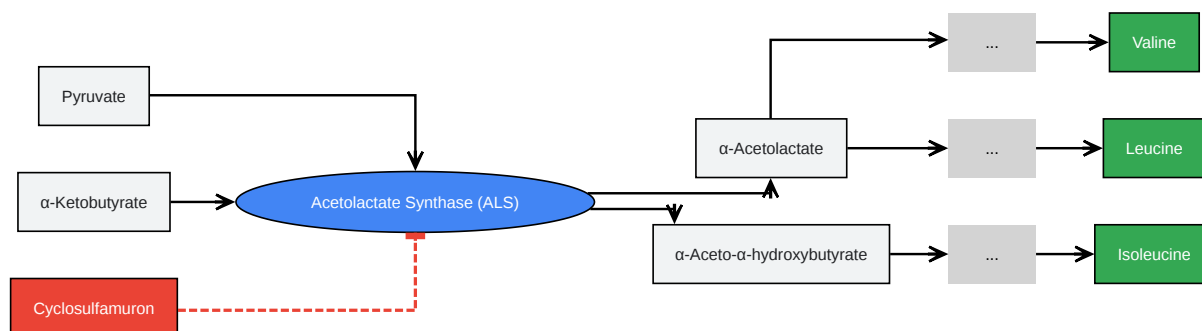
The following table summarizes the key physicochemical properties of **Cyclosulfamuron**.

Property	Value
Molecular Formula	C17H19N5O6S
Molecular Weight	421.43 g/mol
CAS Number	136849-15-5
IUPAC Name	1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea
Appearance	White to off-white solid
Melting Point	161.9 °C
Water Solubility	6.5 mg/L at 20 °C
pKa	5.04 at 20 °C
LogP (Octanol-Water)	2.2

Mechanism of Action and Signaling Pathway

Cyclosulfamuron is a potent and selective inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, **Cyclosulfamuron** depletes the plant of these vital amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.

Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by **Cyclosulfamuron**.



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Inhibition of Acetolactate Synthase by **Cyclosulfamuron**.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of **Cyclosulfamuron** from published studies.

Table 1: Herbicidal Activity against Rice Cultivars

Rice Cultivar	IC50 for Growth Inhibition (mg/kg)
Dongjinbyeo	6.3
Hwasungbyeo	9.2
Ilpumbyeo	146.8

Source: Effect of Cyclosulfamuron on Rice
Growth and Acetolactate Synthase Activity

Table 2: In Vitro Inhibition of Acetolactate Synthase (ALS)

Rice Cultivar	IC50 for ALS Inhibition (μM)
Dongjinbyeo	42.7
Hwasungbyeo	32.7
Ilpumbyeo	56.7
Source: Effect of Cyclosulfamuron on Rice Growth and Acetolactate Synthase Activity	

Table 3: Mammalian Toxicity

Test Organism	Endpoint	Value
Rat	Oral LD50	>5000 mg/kg
Source: Wikipedia, citing a Sigma-Aldrich safety data sheet		

Detailed Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of ALS by **Cyclosulfamuron**.

Materials:

- **Cyclosulfamuron** stock solution (in DMSO)
- Plant tissue (e.g., young rice shoots)
- Enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 μM FAD, and 10% glycerol)
- Substrate solution (100 mM sodium pyruvate in assay buffer)
- Stopping solution (6 N H₂SO₄)

- Colorimetric reagents: 0.5% creatine and 5% α -naphthol in 2.5 N NaOH
- Microplate reader

Procedure:

- Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.
- Assay Setup: In a 96-well microplate, add the enzyme extract to wells containing serial dilutions of **Cyclosulfamuron** or a vehicle control (DMSO).
- Reaction Initiation: Add the pyruvate substrate solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Reaction Termination and Decarboxylation: Stop the reaction by adding the stopping solution. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.
- Color Development: Add the creatine and α -naphthol solutions to each well and incubate at 60°C for 15 minutes to allow for color development.
- Measurement: Measure the absorbance at 530 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each **Cyclosulfamuron** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole Plant Growth Inhibition Assay

This protocol outlines a method to assess the herbicidal effect of **Cyclosulfamuron** on whole plants.

Materials:

- **Cyclosulfamuron**
- Seeds of the target plant species (e.g., rice)

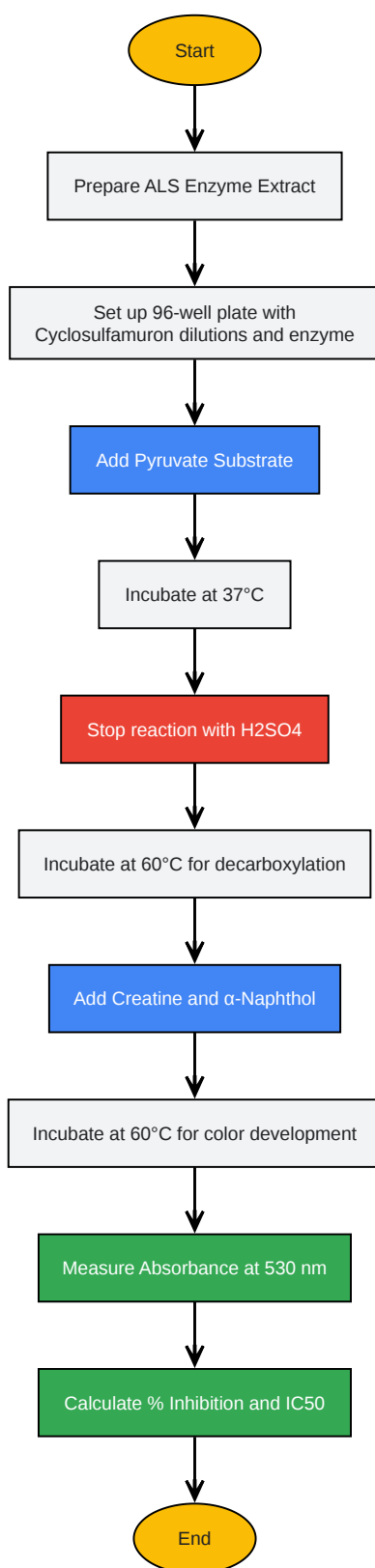
- Potting soil
- Pots or trays
- Growth chamber or greenhouse with controlled conditions

Procedure:

- Planting: Sow the seeds in pots filled with potting soil and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).
- Treatment Preparation: Prepare a series of **Cyclosulfamuron** solutions of varying concentrations.
- Application: Apply the **Cyclosulfamuron** solutions to the soil or as a foliar spray to the plants. Include a control group treated with a blank solution.
- Growth Period: Grow the plants in a controlled environment for a specified period (e.g., 14-21 days).
- Data Collection: At the end of the growth period, measure relevant parameters such as plant height, shoot fresh weight, and shoot dry weight.
- Data Analysis: Calculate the percent growth inhibition for each concentration compared to the control. Determine the IC50 value for growth inhibition.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro ALS inhibition assay.



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Workflow for the In Vitro ALS Inhibition Assay.

Conclusion

Cyclosulfamuron is a well-characterized sulfonylurea herbicide with a specific mode of action involving the inhibition of acetolactate synthase. This technical guide has provided a summary of its key properties, biological activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

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